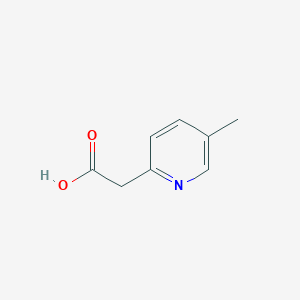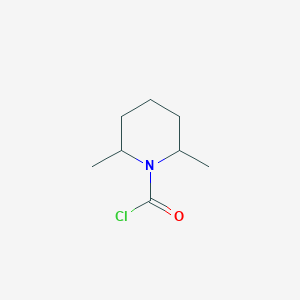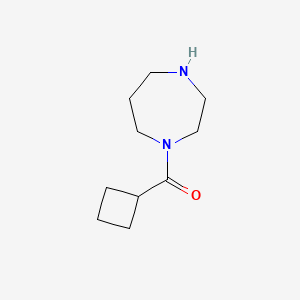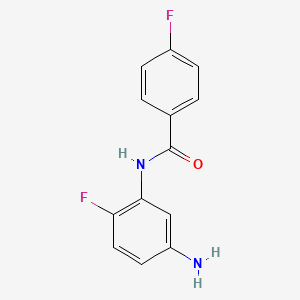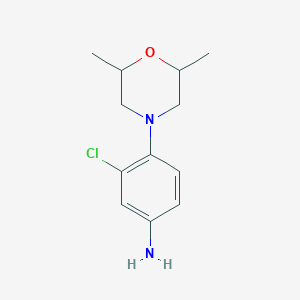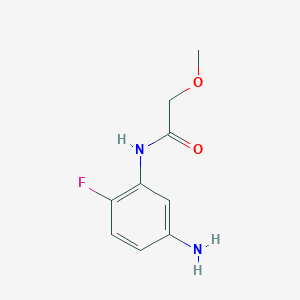
N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide (NFMA) is an important synthetic compound that has been used in a wide range of scientific research applications. NFMA is a fluorinated amide compound that has a wide range of biochemical and physiological effects, and has been used for a variety of laboratory experiments.
Applications De Recherche Scientifique
Anthelmintic Applications
N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide has been studied for its potential as an anthelminthic agent. For example, Wollweber et al. (1979) described the compound's efficacy against nematodes, filariae, and cestodes in rodents and its high efficacy against hookworms and large roundworms in dogs (Wollweber et al., 1979).
Analgesic Properties
The compound has also been explored for its analgesic properties. Lalinde et al. (1990) studied a series of compounds including N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide, finding some to possess significant analgesic activity (Lalinde et al., 1990).
Neurological Research
In the context of neurological research, Kepe et al. (2006) used a derivative of this compound as a molecular imaging probe for quantifying serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).
Antipsychotic Research
The compound has been explored for its potential as an antipsychotic agent. Wise et al. (1986) found that a related compound exhibited an antipsychotic-like profile in behavioral tests but did not bind to dopamine receptors, suggesting a non-dopaminergic mechanism of action (Wise et al., 1986).
Antimicrobial Activity
Research by Alharbi and Alshammari (2019) on fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, derived from N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide, demonstrated antibacterial properties against several bacteria including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Radiopharmaceutical Applications
Zhang et al. (2003) synthesized and evaluated compounds as potent radioligands for peripheral benzodiazepine receptors, indicating potential applications in radiopharmaceuticals and imaging (Zhang et al., 2003).
Biochemical Research
In biochemical research, Magadum and Yadav (2018) studied the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is an intermediate in the synthesis of antimalarial drugs, indicating the compound's relevance in biochemical synthesis and drug development (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-8-4-6(11)2-3-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWQZDCDLRAKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

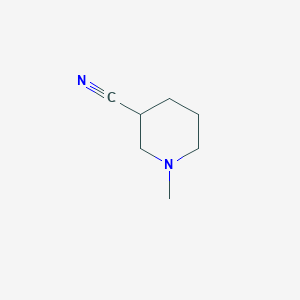
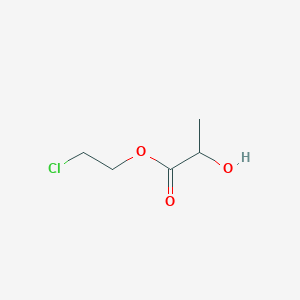
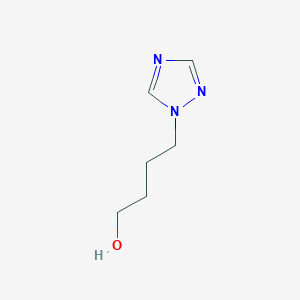
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)



![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)
